Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine
Description
Properties
IUPAC Name |
N-[2-[4-(2-phenylethoxy)phenyl]ethyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-4-16(5-3-1)13-15-21-19-10-6-17(7-11-19)12-14-20-18-8-9-18/h1-7,10-11,18,20H,8-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXZKKBTSDYICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine typically involves multiple steps, including the formation of the cyclopropyl ring and the attachment of the phenethyloxy-phenyl group. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine can be compared to analogous cyclopropylamine derivatives, as outlined below:
Structural Analogues
Functional Comparisons
- Methoxy groups (e.g., in pyridine or indole derivatives) balance lipophilicity and hydrogen-bonding capacity, contrasting with the phenethyloxy group’s bulkier aromatic tail .
Steric Considerations :
- Pharmacokinetic Profiles: Piperidine-containing derivatives (e.g., Cyclopropyl-[6-(3-Methylamino-piperidin-1-yl)-pyrimidin-4-yl]-amine) likely exhibit improved blood-brain barrier penetration compared to the target compound’s phenethyloxy-phenyl system . Indole-based analogues (e.g., Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine) may show higher metabolic stability due to the rigid heterocyclic core .
Synthetic Accessibility :
Research Findings and Implications
- CNS Applications : The phenethyloxy-phenyl group’s resemblance to serotonin and dopamine receptor ligands (e.g., aryloxyethylamines) warrants exploration in neuropsychiatric drug discovery.
- Antimicrobial Potential: Cyclopropylamines with halogenated aromatic systems (e.g., dichloro-benzyl derivatives) have shown antibacterial activity, suggesting the target compound could be modified for similar purposes .
- Kinase Inhibition : Pyrimidine-piperidine hybrids (e.g., CAS 1353953-44-2) highlight the role of nitrogen-rich heterocycles in kinase targeting, a direction that could be adapted for the phenethyloxy-phenyl scaffold .
Biological Activity
Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine is a compound with significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a phenethyloxy-phenyl moiety, which contributes to its unique biological activities. The structural characteristics allow for enhanced binding affinity to various receptors, particularly serotonin receptors.
This compound primarily acts as a modulator of the serotonin system. It has been shown to interact with the 5-HT2A receptor, which is implicated in various psychiatric disorders such as depression and anxiety. The compound's ability to inhibit serotonin reuptake suggests potential antidepressant properties.
In Vitro Studies
Research indicates that derivatives of cyclopropyl compounds exhibit varying degrees of biological activity. For instance, a study highlighted that cyclopropane derivatives demonstrated effective inhibition of cell proliferation in human myeloid leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells .
Pharmacological Profiles
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Case Studies
- Antidepressant Activity : A study involving rodent models demonstrated that compounds similar to this compound could antagonize reserpine-induced hypothermia, indicating potential antidepressant effects .
- Cancer Research : Further investigations into the antiproliferative effects revealed that certain derivatives could significantly inhibit cancer cell growth while maintaining low toxicity profiles, making them candidates for further development in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible pathways, prioritizing one-step synthesis for efficiency. Key steps include:
- Cyclopropane ring formation : Use cyclopropanation reagents like trimethylsulfoxonium iodide.
- Amine coupling : Employ reductive amination or nucleophilic substitution for the ethylamine linkage.
- Phenethyloxy-phenyl integration : Suzuki-Miyaura coupling for aryl-ether bond formation.
Validate intermediates via LC-MS and optimize reaction conditions (temperature, catalysts) iteratively .
Q. How can researchers purify this compound to ≥95% purity?
- Methodological Answer :
- Liquid-liquid extraction : Separate organic layers using dichloromethane/water.
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate).
- Recrystallization : Optimize solvent systems (e.g., ethanol/water).
Confirm purity via HPLC and NMR (e.g., H, C) to detect residual solvents or unreacted precursors .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Assign cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic signals (δ 6.5–7.5 ppm).
- FT-IR : Identify amine N-H stretches (~3300 cm) and ether C-O-C (~1250 cm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <2 ppm error.
Cross-reference with computational simulations (DFT) for structural validation .
Advanced Research Questions
Q. How can structural discrepancies in X-ray crystallography data be resolved for this compound?
- Methodological Answer :
- Refinement with SHELXL : Adjust thermal parameters and occupancy for disordered moieties (e.g., cyclopropyl orientation).
- Twinned data handling : Use HKL-2 or XDS for integration and scaling.
- Validation tools : Check R and R via Coot; compare with Hirshfeld surface analysis to assess intermolecular interactions.
Address contradictions by overlaying multiple datasets or using synchrotron radiation for higher resolution .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer :
- Functional group modulation : Replace phenethyloxy with methoxy or halogenated groups to assess receptor binding.
- Docking studies : Use AutoDock Vina to predict interactions with targets (e.g., MAPK10 in ).
- In vitro assays : Test derivatives for pressor activity (vascular tension models) or enzyme inhibition (IC determination).
Prioritize derivatives with logP <5 to balance solubility and membrane permeability .
Q. How should researchers address contradictions in biological assay data (e.g., inconsistent IC values)?
- Methodological Answer :
- Replicate experiments : Conduct triplicate assays with blinded controls.
- Statistical analysis : Apply ANOVA or mixed-effects models to identify outliers.
- Cross-validate methods : Compare fluorometric vs. colorimetric readouts (e.g., ATPase activity).
Investigate batch variability in compound synthesis or cell line drift as confounding factors .
Safety and Experimental Design
Q. What safety protocols are critical when handling intermediates during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for amine coupling steps (risk of exothermic reactions).
- Waste disposal : Segregate halogenated byproducts (e.g., from bromophenyl intermediates) for licensed disposal.
Reference Safety Data Sheets (SDS) for hazard-specific first-aid measures .
Q. How can researchers design stability studies for long-term storage?
- Methodological Answer :
- Accelerated degradation : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analytical monitoring : Track degradation via UPLC-UV (210–280 nm) and quantify impurities (e.g., oxidation products).
- Cryopreservation : Store at -20°C under argon to prevent amine oxidation.
Use QbD principles to correlate storage conditions with impurity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
